methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by:
- A methyl ester group at position 2.
- A 4-chlorobenzyl substituent at position 1.
- A cyclopropyl group at position 6 and a methyl group at position 2.
Properties
IUPAC Name |
methyl 1-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-11-17-15(19(24)25-2)9-16(13-5-6-13)21-18(17)23(22-11)10-12-3-7-14(20)8-4-12/h3-4,7-9,13H,5-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBUWRSPFKMYEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chlorobenzyl chloride with a suitable pyrazole derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparisons
| Compound Name (CAS) | Substituents (Positions 1, 3, 4, 6) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target compound (CAS N/A) | 1: 4-Cl-benzyl; 3: Me; 4: COOMe; 6: c-Pr | ~355.8 (estimated) | Methyl ester |
| 1-(2-Cl-benzyl) analog (937598-76-0) | 1: 2-Cl-benzyl; 4: COOH | 371.8 | Carboxylic acid |
| 1-(4-F-phenyl) analog (938001-13-9) | 1: 4-F-phenyl; 4: COOMe | 367.8 | Methyl ester |
| 6-Phenyl analog (1011400-09-1) | 6: Ph; 4: COOH | 377.8 | Carboxylic acid |
| 1-(4-Me-benzyl) analog (950852-97-8) | 1: 4-Me-benzyl; 5: Cl; 4: COOH | 406.3 | Carboxylic acid |
Research Implications
- Bioavailability : Methyl esters (e.g., target compound) generally exhibit better cell penetration than carboxylic acids but require hydrolysis for activation .
- Selectivity : Substituents at position 1 (e.g., 4-Cl-benzyl vs. 2-Cl-benzyl) can drastically alter target binding, as seen in kinase inhibitor studies .
- Synthetic Utility : Carboxylic acid derivatives serve as intermediates for further functionalization, such as amide coupling or esterification .
Biological Activity
Methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and inflammation. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities. The presence of the chlorobenzyl and cyclopropyl groups contributes to its pharmacological properties.
Recent studies suggest that derivatives of pyrazolo[3,4-b]pyridine exhibit significant inhibition of TBK1 (TANK-binding kinase 1), an important regulator in inflammatory responses and cancer progression. The compound has shown to inhibit TBK1 activity with an IC50 value in the low nanomolar range, indicating potent biological activity.
Key Findings:
- TBK1 Inhibition : The compound effectively inhibits TBK1 signaling pathways, which are crucial for the regulation of interferon responses and have implications in various cancers. This inhibition has been linked to a decrease in downstream pro-inflammatory cytokines .
- Antiproliferative Activity : In vitro studies have demonstrated that the compound exhibits antiproliferative effects on several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The mechanism involves cell cycle arrest and induction of apoptosis in these cell lines .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrazolo[3,4-b]pyridine structure can significantly affect biological activity. For instance:
- Substituent Variations : The introduction of different substituents at the 1-position and modifications at the 6-position have been shown to enhance TBK1 inhibitory activity.
- Cyclopropyl Influence : The cyclopropyl group is believed to play a role in enhancing binding affinity to TBK1 due to steric and electronic factors.
Case Study 1: TBK1 Inhibition
A study conducted on various pyrazolo[3,4-b]pyridine derivatives highlighted compound 15y , which shares structural similarities with this compound. This derivative exhibited an IC50 value of 0.2 nM against TBK1 and showed significant selectivity over other kinases. The study emphasized the potential of these compounds as lead candidates for drug development targeting inflammatory diseases and cancers .
Case Study 2: Anticancer Activity
In another investigation focusing on antiproliferative effects, compounds structurally related to this compound were tested against various human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with some derivatives achieving over 80% inhibition at micromolar concentrations after 72 hours of treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
